molecular formula C23H24N2O4S B3457308 2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)ACETAMIDE

2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)ACETAMIDE

Cat. No.: B3457308
M. Wt: 424.5 g/mol
InChI Key: GGXDKOBUZLAILT-UHFFFAOYSA-N
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Description

2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the sulfonamide linkage and the introduction of the benzyl and methoxy groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. Optimization of reaction conditions and purification methods is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the sulfonamide group to amines.

    Substitution: Nucleophilic substitution reactions at the benzyl or methoxy groups.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce primary amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as an enzyme inhibitor or probe for studying biological pathways.

    Medicine: Investigation as a potential therapeutic agent for treating infections or other diseases.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group may mimic natural substrates, leading to inhibition of enzyme activity or disruption of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    N-(2-Methoxyphenyl)acetamide: Lacks the sulfonamide group but shares structural similarities.

    Benzylamine: Contains the benzyl group but lacks the sulfonamide and methoxy groups.

Uniqueness

2-(N-BENZYL4-METHYLBENZENESULFONAMIDO)-N-(2-METHOXYPHENYL)ACETAMIDE is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-18-12-14-20(15-13-18)30(27,28)25(16-19-8-4-3-5-9-19)17-23(26)24-21-10-6-7-11-22(21)29-2/h3-15H,16-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXDKOBUZLAILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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